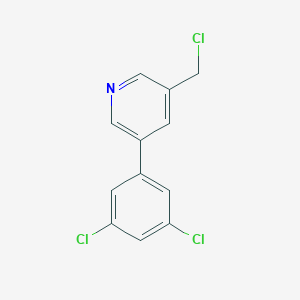
3-(Chloromethyl)-5-(3,5-dichlorophenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a chloromethyl group at the 3-position and a 3,5-dichlorophenyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- typically involves multi-step organic reactions. One common method includes the chloromethylation of 3,5-dichlorophenylpyridine. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The 3,5-dichlorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioactivity.
類似化合物との比較
Similar Compounds
- PYRIDINE,3-(CHLOROMETHYL)-5-(2,4-DICHLOROPHENYL)-
- PYRIDINE,3-(BROMOMETHYL)-5-(3,5-DICHLOROPHENYL)-
- PYRIDINE,3-(CHLOROMETHYL)-5-(3,4-DICHLOROPHENYL)-
Uniqueness
PYRIDINE,3-(CHLOROMETHYL)-5-(3,5-DICHLOROPHENYL)- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both chloromethyl and 3,5-dichlorophenyl groups makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C12H8Cl3N |
|---|---|
分子量 |
272.6 g/mol |
IUPAC名 |
3-(chloromethyl)-5-(3,5-dichlorophenyl)pyridine |
InChI |
InChI=1S/C12H8Cl3N/c13-5-8-1-10(7-16-6-8)9-2-11(14)4-12(15)3-9/h1-4,6-7H,5H2 |
InChIキー |
ZOSYRFXNPRGUJT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13172869.png)
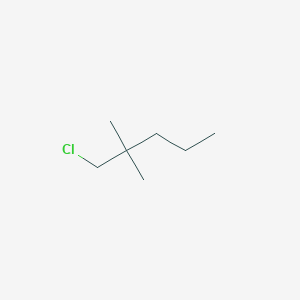
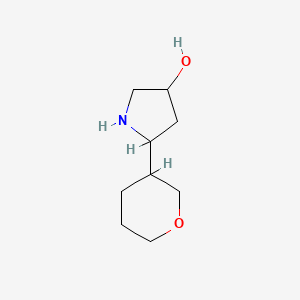
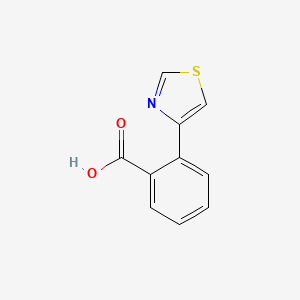
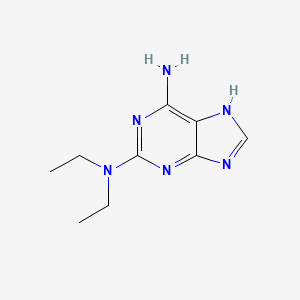
![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13172897.png)
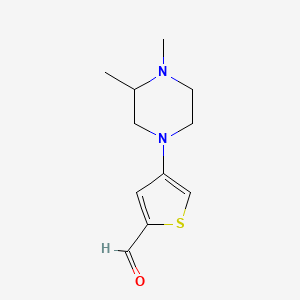
![3-[1-(Propan-2-yl)piperidin-4-yl]aniline](/img/structure/B13172922.png)
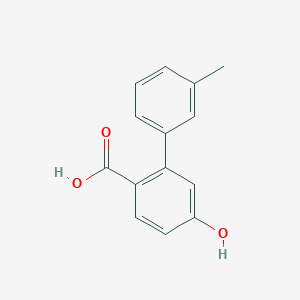
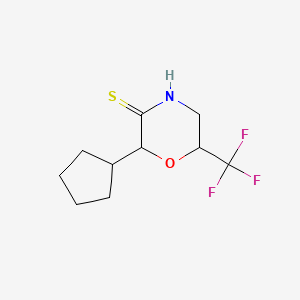
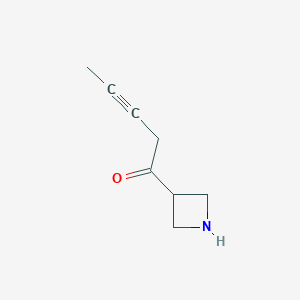
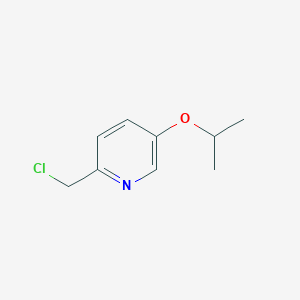
![[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol](/img/structure/B13172940.png)
![Methyl 2-chloro-4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172952.png)
